3-Aminobut-2-enamide hydrochloride
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Overview
Description
3-Aminobut-2-enamide hydrochloride is a chemical compound with the molecular formula C4H8N2O·HCl. It is a derivative of butenamide and is characterized by the presence of an amino group and an enamide functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobut-2-enamide hydrochloride can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Aminobut-2-enamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted enamides, amine derivatives, and various oxidized products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Aminobut-2-enamide hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Aminobut-2-enamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its reactivity is influenced by the presence of the amino and enamide functional groups, which can engage in hydrogen bonding, nucleophilic attack, and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Butenamide, 3-amino-: This compound shares a similar structure but lacks the hydrochloride component.
Nifedipine Impurity 10: Another related compound used in pharmaceutical research.
Uniqueness
Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications compared to its non-hydrochloride counterparts .
Properties
Molecular Formula |
C4H9ClN2O |
---|---|
Molecular Weight |
136.58 g/mol |
IUPAC Name |
(Z)-3-aminobut-2-enamide;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c1-3(5)2-4(6)7;/h2H,5H2,1H3,(H2,6,7);1H/b3-2-; |
InChI Key |
FSKDINDBIALALQ-OLGQORCHSA-N |
Isomeric SMILES |
C/C(=C/C(=O)N)/N.Cl |
Canonical SMILES |
CC(=CC(=O)N)N.Cl |
Origin of Product |
United States |
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